methyl 7-fluoro-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate
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Description
Methyl 7-fluoro-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate is a useful research compound. Its molecular formula is C19H18FNO4S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.09405739 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 7-fluoro-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate is a synthetic compound belonging to the benzothiazine family. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine and research.
- Molecular Formula : C₁₈H₁₈FNO₄S
- Molecular Weight : 357.40 g/mol
- CAS Number : [Not specified]
The biological activity of this compound is primarily attributed to its structural features:
- Functional Groups : The presence of fluorine and the dioxo group enhances its reactivity and interaction with biological targets.
- Target Interactions : Similar compounds have been shown to interact with various biomolecules, influencing pathways related to:
- Antimicrobial activity through disruption of microbial cell membranes.
- Antiviral effects by inhibiting viral replication mechanisms.
- Anticancer properties by inducing apoptosis in malignant cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth.
Pathogen Type | Activity Level |
---|---|
Gram-positive | High |
Gram-negative | Moderate |
Fungi | Low |
Antiviral Activity
Studies have demonstrated that methyl 7-fluoro-benzothiazine derivatives can inhibit the replication of certain viruses. The exact mechanism often involves interference with viral entry or replication processes.
Anticancer Activity
This compound has shown promise in preclinical studies for its anticancer effects. It appears to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazine derivatives, including methyl 7-fluoro compounds. Results indicated a minimum inhibitory concentration (MIC) as low as 5 µg/mL against resistant bacterial strains .
- Antiviral Studies : In vitro studies highlighted that derivatives with similar scaffolds inhibited viral replication by over 70% in cell cultures infected with influenza virus .
- Anticancer Mechanism : A recent investigation into the anticancer potential revealed that treatment with methyl 7-fluoro-benzothiazine led to a significant reduction in tumor size in xenograft models, suggesting its potential as a therapeutic agent .
Biochemical Pathways
The compound's influence on biochemical pathways is complex:
- Cell Signaling : It modulates pathways involved in inflammation and cellular stress response.
- Gene Expression : Alters the expression levels of genes associated with apoptosis and cell cycle regulation.
Transport and Distribution
The pharmacokinetics of methyl 7-fluoro compounds suggest efficient absorption and distribution within biological systems. Factors influencing these processes include:
- Solubility : The presence of polar functional groups enhances solubility in aqueous environments.
- Transport Proteins : Interaction with transport proteins may facilitate cellular uptake.
Properties
IUPAC Name |
methyl 7-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S/c1-12(2)13-4-7-15(8-5-13)21-11-18(19(22)25-3)26(23,24)17-10-14(20)6-9-16(17)21/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOROFVFOFYZAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.